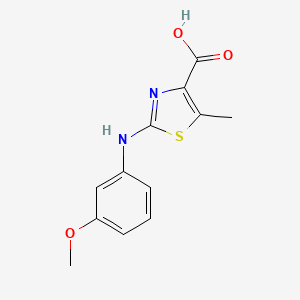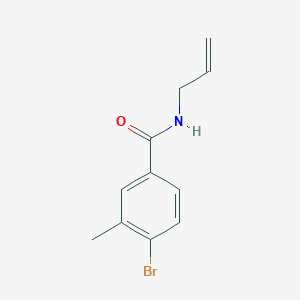
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide
Vue d'ensemble
Description
Benzamides are a class of compounds containing a benzene ring and an amide group. They are used in a variety of applications, including as building blocks in organic synthesis and as active pharmaceutical ingredients .
Synthesis Analysis
The synthesis of benzamides typically involves the reaction of benzoyl chloride with an amine. In the case of substituted benzamides, the substituents can be introduced either before or after the formation of the benzamide group .Molecular Structure Analysis
The molecular structure of a benzamide consists of a benzene ring attached to an amide group. The benzene ring is a planar, cyclic structure consisting of six carbon atoms, with alternating single and double bonds. The amide group consists of a carbonyl group (C=O) and an amine group (NH2) attached to the same carbon .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reaction with halogens to form halobenzamides .Physical And Chemical Properties Analysis
The physical and chemical properties of a benzamide would depend on its specific structure. Generally, benzamides are solid at room temperature and are soluble in common organic solvents .Applications De Recherche Scientifique
Synthesis and Characterization in Coordination Chemistry
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide has been utilized in coordination chemistry, specifically in the synthesis and characterization of metal complexes. Binzet et al. (2009) reported the synthesis of Ni(II) and Cu(II) complexes of related 4-bromo-N-(di-R-carbamothioyl)benzamide derivatives, highlighting the importance of this class of compounds in forming stable metal complexes useful in various chemical applications (Binzet et al., 2009).
Pharmacological Research and Drug Development
The compound and its derivatives have been explored in pharmacological research. For instance, Lockman et al. (2010) studied analogues of a related compound as potent inhibitors of nicotinamide phosphoribosyltransferase (Nampt), demonstrating its potential in developing cytotoxic agents for therapeutic applications (Lockman et al., 2010).
Development of Non-Peptide Antagonists
Cheng De-ju (2014, 2015) focused on the synthesis and characterization of N-allyl-4-piperidyl benzamide derivatives, including compounds related to 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide. These studies contribute to the development of novel non-peptide CCR5 antagonists, which are significant in treating various diseases (Cheng De-ju, 2014), (Cheng De-ju, 2015).
Microwave-Promoted Synthesis
Saeed (2009) demonstrated the microwave-promoted synthesis of N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides, which includes similar compounds to 4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide. This research indicates the efficiency of microwave irradiation in synthesizing benzamide derivatives (Saeed, 2009).
Molecular Docking Studies and Antimicrobial Evaluation
Sethi et al. (2016) conducted molecular docking studies and evaluated the antimicrobial properties of N-benzimidazol-1-yl-methyl-benzamide derivatives. This research highlights the compound's potential in developing antimicrobial agents (Sethi et al., 2016).
Safety And Hazards
Orientations Futures
The study of benzamides and their derivatives is a vibrant field of research, with potential applications in medicine, materials science, and other areas. Future research may focus on developing new synthetic methods, studying the properties of benzamides, and exploring their potential applications .
Propriétés
IUPAC Name |
4-bromo-3-methyl-N-prop-2-enylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrNO/c1-3-6-13-11(14)9-4-5-10(12)8(2)7-9/h3-5,7H,1,6H2,2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTBDGRHQCCYOKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)NCC=C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-3-methyl-N-(prop-2-en-1-yl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



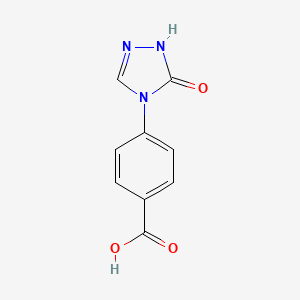

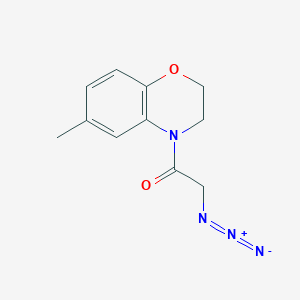
![sodium 2-[(1-benzyl-1H-imidazol-2-yl)sulfanyl]acetate](/img/structure/B1411895.png)
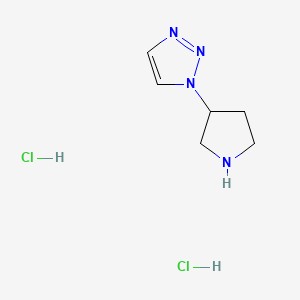
![(9-Ethyl-5,5-dioxido-6H-dibenzo[c,e][1,2]thiazin-6-yl)acetic acid](/img/structure/B1411898.png)
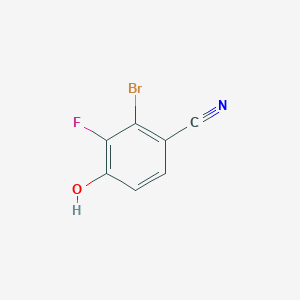
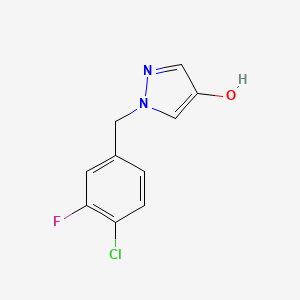
![3-[(2,3-Dichlorophenoxy)methyl]azetidine](/img/structure/B1411904.png)
![4-[4-(Morpholin-4-ylsulfonyl)phenoxy]-3-(trifluoromethyl)aniline](/img/structure/B1411906.png)
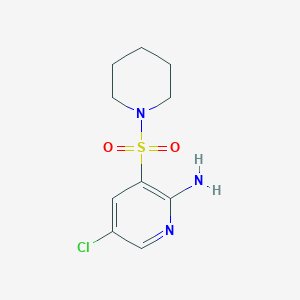
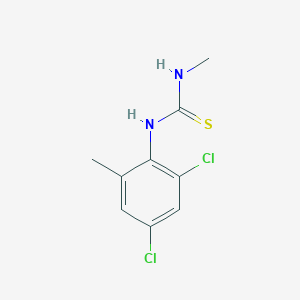
![N-[2-Methyl-6-(trifluoromethyl)pyridin-3-yl]-N'-(tetrahydrofuran-2-ylmethyl)urea](/img/structure/B1411910.png)
